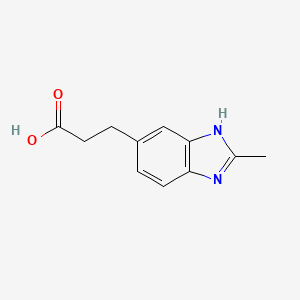

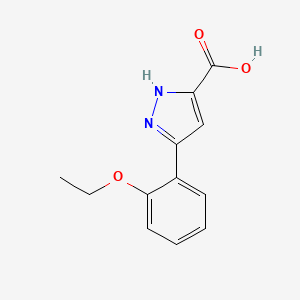

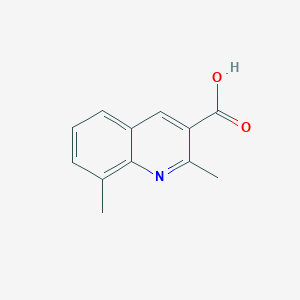

1-(2-羟基-苯基)-2,5-二甲基-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of significant interest due to their potential applications in various fields. While the compound "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is not directly mentioned in the provided papers, we can draw parallels from the synthesis methods described for related compounds. For instance, the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent indicates a method that could potentially be adapted for the synthesis of the compound . Similarly, the one-pot conversion of carbohydrates into pyrrole-2-carbaldehydes suggests a practical method that might be applicable to the synthesis of hydroxy-phenyl substituted pyrroles .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical properties and potential applications. The crystal structure of a dimethyl pyrrole dicarbaldehyde shows that the aldehyde groups can be slightly twisted from the pyrrole plane, which could influence the reactivity of the compound . This information could be relevant when considering the molecular structure of "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde", as the position of substituents can affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of benzimidazoles from pyrrole carbaldehydes and o-phenylenediamine demonstrates the reactivity of the aldehyde group in condensation reactions . This knowledge could be extrapolated to predict the reactivity of the aldehyde group in "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the infrared spectrum and structural properties of a pyrazole carbaldehyde were investigated to understand its vibrational frequencies and molecular stability . This type of analysis could be applied to "1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" to predict its infrared spectrum and stability. Additionally, the hydrogen-bonding patterns observed in derivatives of dimethylpyrrole provide insights into the potential intermolecular interactions that could be expected for the compound of interest .

科学研究应用

抗肿瘤特性

化合物 1-(2-羟基-苯基)-2,5-二甲基-1H-吡咯-3-甲醛及其衍生物已被研究其抗肿瘤特性。魏嘉等(2015 年)从台湾牛樟芝中分离出化合物,包括吡咯衍生物,这些化合物对肿瘤细胞的增殖具有抑制作用,例如体外 K562 和 HepG2 细胞。这表明在癌症研究和治疗中具有潜在应用 (贾等人,2015 年)。

合成和表征

另一项研究重点是类似吡咯衍生物的合成和表征。Singh 等人(2014 年)合成了 4-(3-呋喃-2-基-丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸乙酯并对其进行了表征,这可能导致产生一系列杂环化合物,例如环氧乙烷、恶唑和吡唑。这表明了这些化合物在有机合成中的多功能性以及开发新药或材料的可能性 (Singh 等人,2014 年)。

抗菌应用

Kumar 等人(2017 年)合成了新型并入异恶唑啉的吡咯衍生物并评估了它们的抗菌活性。这项研究突出了吡咯衍生物在开发新的抗菌剂中的潜力,这在抗生素耐药性不断增加的背景下可能具有重要意义 (Kumar 等人,2017 年)。

化学结构和分子相互作用

Dey 等人(2003 年)和 Senge 等人(2005 年)等研究重点是了解吡咯衍生物的化学结构和分子相互作用。这些研究有助于对这些化合物有基本的了解,这对于它们在包括材料科学和药理学在内的各个领域的应用至关重要 (Dey 等人,2003 年); (Senge 等人,2005 年)。

作用机制

Target of Action

Similar compounds have shown antimicrobial activity against gram-positive pathogens such asS. aureus, E. faecalis, and C. difficile .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit the secretion of acyl-homoserine lactones and virulence factors inPseudomonas aeruginosa PAO1 . This suggests that 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may interact with its targets to suppress certain biochemical processes, leading to a decrease in virulence.

Result of Action

Similar compounds have been observed to enhance oxidative stress and disturb metabolism inPseudomonas aeruginosa PAO1 . This suggests that the compound may exert its effects by disrupting normal cellular processes and inducing stress responses.

安全和危害

未来方向

The future directions for research on a specific compound depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied as a potential therapeutic agent. Additionally, new synthetic methods could be developed to improve the efficiency of its production .

属性

IUPAC Name |

1-(2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(8-15)10(2)14(9)12-5-3-4-6-13(12)16/h3-8,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCNSFCOYBNFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390341 |

Source

|

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

878424-18-1 |

Source

|

| Record name | 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)